2-Bromoimidazo[5,1-b]thiazole
Overview
Description
2-Bromoimidazo[5,1-b]thiazole (2-BI) is an organic compound that belongs to the family of heterocyclic compounds. It is a colorless crystalline solid, with a molecular weight of 225.1 g/mol, and a melting point of 145-148°C. 2-BI is an important building block for the synthesis of many biologically active compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of polymers and other materials.
Scientific Research Applications
Antibacterial and Anticancer Activities
2-Bromoimidazo[5,1-b]thiazole derivatives demonstrate notable antibacterial and anticancer properties. For instance, benzimidazole derivatives, including those structurally related to this compound, have shown potent activity against microbial infections and tumor inhibition. These compounds have been synthesized and evaluated for their antibacterial activities against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, displaying considerable efficacy. Additionally, these derivatives exhibit cytotoxic effects against human liver cancer cell lines, highlighting their potential as clinical drugs for treating microbial infections and inhibiting tumor growth (Khalifa et al., 2018).
Antiparasitic Activity
Derivatives of this compound have also been identified for their antiparasitic activity. Research focusing on compounds structurally similar to this compound has led to the discovery of new potential treatments against Trypanosoma cruzi, the causative agent of Chagas disease. These findings underscore the compounds' effectiveness in inhibiting the growth of T. cruzi, indicating a promising direction for the development of new antiparasitic agents (Gomes et al., 2016).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of this compound derivatives have been extensively studied, showing significant activity against various microbial strains. Compounds synthesized from this compound and related structures have been tested against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger and Candida albicans, demonstrating high degrees of antibacterial and antifungal activity. This suggests the potential of these derivatives in developing new antimicrobial and antifungal therapies (Shetty et al., 2008).
Antitubercular Activity
The exploration of this compound derivatives has extended to the field of antitubercular research, where certain compounds have shown promising activity against Mycobacterium tuberculosis. Studies indicate that the structural features of these derivatives can significantly impact their efficacy as antitubercular agents, offering insights into the design of novel therapeutics for tuberculosis treatment (Thompson et al., 2017).
Properties
IUPAC Name |
2-bromoimidazo[5,1-b][1,3]thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c6-4-2-8-3-7-1-5(8)9-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJWFMQXQGXGOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N(C=C(S2)Br)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440348 | |
Record name | 2-Bromoimidazo[5,1-b]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
713107-45-0 | |
Record name | 2-Bromoimidazo[5,1-b]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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